1,3-Benzoxazole-7-carboxylic acid
Overview
Description
1,3-Benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the 7th position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
1,3-Benzoxazole-7-carboxylic acid, like other benzoxazole derivatives, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
The planar benzene ring of this compound can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to changes in the biological activity of the targets.
Biochemical Pathways
This compound, as a benzoxazole derivative, is known to affect a wide range of metabolic pathways and cellular processes in disease pathology . .
Pharmacokinetics
Benzoxazole derivatives are generally known for their diverse biological applications and have been evaluated for their pharmacological activities .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
The synthesis of benzoxazole derivatives is known to be influenced by various reaction conditions and catalysts .
Biochemical Analysis
Biochemical Properties
1,3-Benzoxazole-7-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to target enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in critical cellular processes like DNA replication, transcription, and chromatin remodeling . The interactions between this compound and these enzymes often involve non-covalent interactions such as hydrogen bonding and π-π stacking, which stabilize the enzyme-inhibitor complex and modulate enzyme activity.
Cellular Effects
This compound exerts a range of effects on various cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of cyclooxygenases and cholinesterases, leading to reduced inflammation and modulation of neurotransmitter levels . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins, thereby disrupting cellular homeostasis and promoting cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes such as DNA topoisomerases and histone deacetylases, inhibiting their catalytic activity and preventing the progression of cellular processes like DNA replication and transcription . Furthermore, this compound can modulate gene expression by altering the acetylation status of histones, leading to changes in chromatin structure and transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under ambient conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although some degradation may occur under harsh conditions. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, which are likely due to the accumulation of the compound and its metabolites in these organs . Threshold effects have been observed, where the therapeutic benefits are maximized at intermediate doses, while higher doses lead to increased toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate . These metabolic processes are mediated by enzymes such as cytochrome P450 oxidases and transferases, which modify the compound to enhance its solubility and facilitate its excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other xenobiotics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its localization to specific cellular compartments and influence its accumulation. The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with nuclear enzymes and modulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can be visualized using techniques such as fluorescence microscopy and subcellular fractionation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzoxazole-7-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions . For instance, the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst can yield benzoxazole derivatives . Another method includes the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may involve the use of high-yielding catalysts and optimized reaction conditions to ensure the cost-effective and sustainable production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole-7-carboxylic acid derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1,3-Benzoxazole-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: Benzoxazole derivatives, including this compound, exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory activities
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar structure but different biological activities.
Benzothiazole: Shares the benzene ring fused to a heterocycle but contains sulfur instead of oxygen.
Benzisoxazole: Similar structure but with an isoxazole ring instead of an oxazole ring.
Uniqueness
1,3-Benzoxazole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
1,3-benzoxazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQTAYWCUAENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593050 | |
Record name | 1,3-Benzoxazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208772-24-1 | |
Record name | 7-Benzoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208772-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzoxazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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